

BI 01383298: Key Information for Stock Solution Preparation

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Compound Focus: **BI 01383298**

Cat. No.: S521111

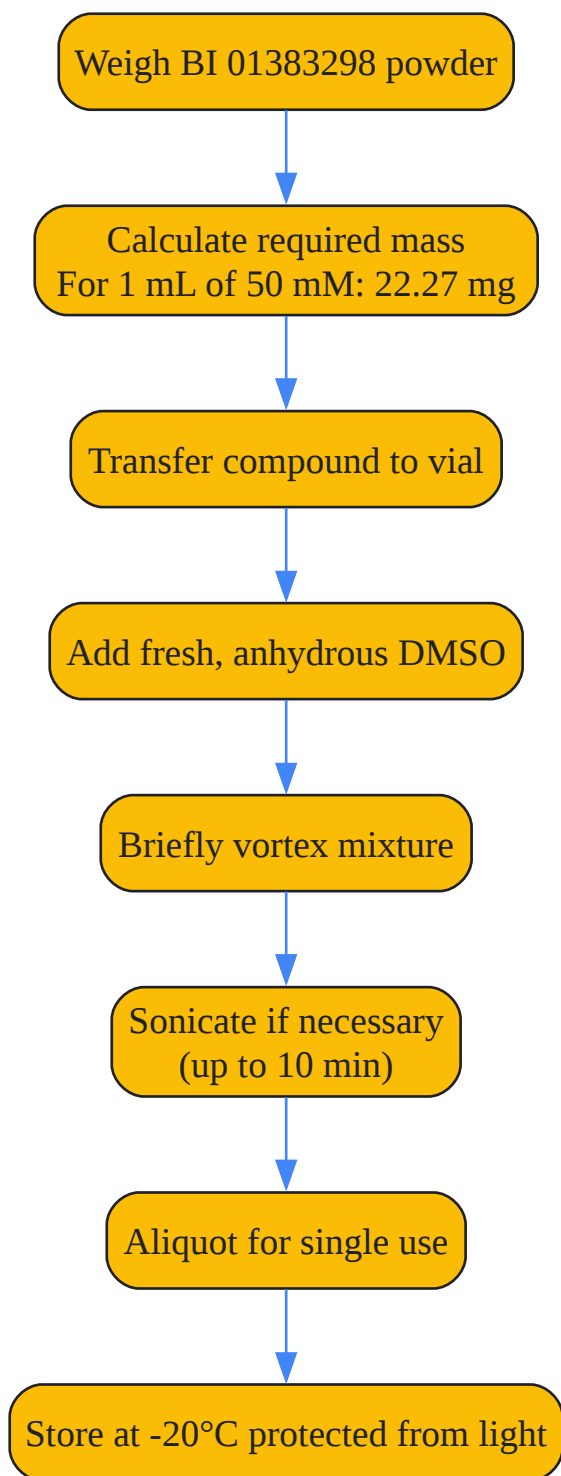
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The table below summarizes the essential quantitative data for preparing your stock solutions, consolidated from multiple supplier specifications [1] [2] [3].

Parameter	Details & Values
CAS Number	2227549-00-8 [1] [3]
Molecular Formula	$C_{19}H_{19}Cl_2FN_2O_3S$ [1] [2] [3]
Molecular Weight	445.34 g/mol [1] [2] [3]
Recommended Solvent	DMSO [1] [2] [3]
Reported Solubility in DMSO	37.5 mg/mL (84.21 mM) [1] to 50 mM [3] or 45 mg/mL (101.04 mM) [2]
Poorly Soluble Solvents	Water, Ethanol [2]

Detailed Protocol for Stock Solution Preparation

Here is a step-by-step workflow for preparing a 50 mM stock solution of **BI 01383298** in DMSO, which you can adjust based on your required concentration and volume.



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Step 1: Calculations

- Use the formula: **Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)**

- **Example:** To prepare 1 mL of a 50 mM stock solution:
 - $\text{Mass} = 0.050 \text{ mol/L} \times 0.001 \text{ L} \times 445.34 \text{ g/mol} = \mathbf{22.27 \text{ mg}}$

Step 2: Weighing and Solubilization

- Accurately weigh the calculated amount of **BI 01383298** powder.
- Transfer the powder to a clean, sterile vial.
- Add the required volume of **fresh, high-quality, anhydrous DMSO** to the vial. Hygroscopic DMSO can absorb water and affect solubility, so use a newly opened bottle if possible [1].
- Cap the vial and vortex it thoroughly until the powder is fully dissolved.
- If the solution is unclear or particles remain, **sonicate** the vial for a few minutes to aid dissolution [1].

Step 3: Aliquoting and Storage

- Immediately after preparation, **aliquot** the stock solution into single-use tubes to minimize freeze-thaw cycles [1].
- **Store** the aliquots at **-20°C** and protect them from light [1] [2]. Under these conditions, the solution is typically stable for about one month. For longer-term storage, keep aliquots at **-80°C**, where they can be stable for up to six months [1].

Critical Notes on Solubility and Handling

- **Solvent Limitation:** **BI 01383298** is insoluble in water or ethanol [2]. Any experiments involving aqueous systems (e.g., cell culture) will require the dilution of the DMSO stock solution directly into the aqueous medium. The final DMSO concentration in cell culture should generally be kept below 0.1-0.5% to avoid cytotoxicity.
- **In Vivo Formulation:** For animal studies, a homogeneous suspension can be prepared using a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution. For example, adding 5 mg of **BI 01383298** to 1 mL of 0.5% CMC-Na can yield a 5 mg/mL suspension [2].

Experimental Application Guide

BI 01383298 is a potent, selective, and irreversible inhibitor of the sodium-coupled citrate transporter (SLC13A5 or hNaCT) [2] [3].

- **Target:** SLC13A5 (NaCT, Na⁺/citrate cotransporter) [1] [2] [3]
- **Reported IC₅₀ Values:**
 - ~56 nM in HEK293 cells overexpressing hSLC13A5 [3]
 - ~24 nM in HepG2 cells (endogenous SLC13A5 expression) [3]
 - ~100 nM in various cell models [2]
- **Key Characteristics:**
 - High selectivity (>1000-fold) over other SLC family members [3]
 - Irreversible, non-competitive inhibition mechanism [2]

Typical In Vitro Protocol

- Prepare a 50 mM stock solution in DMSO as described above.
- On the day of your experiment, prepare intermediate dilutions in DMSO, then dilute these into your cell culture medium or assay buffer. Gently vortex after each dilution.
- **Final Working Concentration:** The appropriate final concentration depends on your experimental system. A common practice is to use a concentration 10-100 times the reported IC₅₀ (e.g., 1-10 μM), but this should be determined empirically through a dose-response curve.
- **Vehicle Control:** Always include a control group treated with the same final concentration of DMSO (e.g., 0.1% v/v) as your experimental groups.

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References

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2. BI 01383298 | Sodium Channel inhibitor | Mechanism [selleckchem.com]
3. BI 01383298 | Other Ion Pump/Transporter Inhibitors [rndsystems.com]

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